molecular formula C22H27N5O2 B3311663 3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 946272-66-8

3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

Cat. No.: B3311663
CAS No.: 946272-66-8
M. Wt: 393.5 g/mol
InChI Key: XMCHVNDWPUAJQA-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a fascinating synthetic compound. Its unique structure, featuring a cyclohexyl group, a triazolo-pyridazine core, and an amide linkage, sets it apart in the realm of chemical compounds. The intricacy of its structure holds potential for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide typically involves multi-step organic synthesis. The triazolo-pyridazine core can be constructed through a series of cyclization reactions involving hydrazine derivatives and substituted acyl hydrazines. Subsequent alkylation with 2-bromoethyl cyclohexane forms the desired ethyl ether linkage. The final step involves amidation with cyclohexylamine under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might leverage continuous flow reactors to enhance reaction efficiency and yield. Using such methods allows precise control of reaction parameters, which can be scaled for mass production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several chemical reactions, primarily including oxidation, reduction, and substitution.

Common Reagents and Conditions

Typical reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions usually involve room temperature to moderate heating in organic solvents like dichloromethane or ethanol.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation might yield hydroxylated or carbonyl derivatives.

  • Reduction can lead to deoxygenated compounds.

  • Substitution reactions can introduce various functional groups, enhancing its chemical diversity.

Scientific Research Applications

3-Cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide has extensive applications:

  • Chemistry: : Its unique structure makes it a candidate for studying intramolecular interactions and reaction mechanisms.

  • Biology: : It may be used in the design of biochemical assays to understand enzyme inhibition or receptor binding.

  • Medicine: : Potential therapeutic uses could include its role as a scaffold in drug design for treating various diseases.

  • Industry: : Its chemical stability and functional group diversity make it valuable in material science for creating novel polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes or receptors. The triazolo-pyridazine core is known to bind tightly to certain biological targets, influencing their activity. The cyclohexyl group can enhance hydrophobic interactions, while the phenyl ring contributes to π-π stacking interactions. These combined effects alter molecular pathways critical in biological systems.

Comparison with Similar Compounds

When compared to other similar compounds, such as other triazolo-pyridazines, this compound stands out due to its unique cyclohexyl and phenyl substitutions, which can significantly influence its chemical and biological behavior. For instance:

  • Triazolo-pyridazine without cyclohexyl group: : Generally exhibit different pharmacokinetic properties.

  • Other phenyl-substituted triazolo-pyridazines: : May lack the same level of hydrophobic interactions.

So, what do you think of this deep dive into the world of 3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide?

Properties

IUPAC Name

3-cyclohexyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c28-20(13-11-17-7-3-1-4-8-17)23-15-16-29-21-14-12-19-24-25-22(27(19)26-21)18-9-5-2-6-10-18/h2,5-6,9-10,12,14,17H,1,3-4,7-8,11,13,15-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCHVNDWPUAJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

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